molecular formula C20H44N2 B8365696 3,14-Diethylhexadecane-4,13-diamine CAS No. 70799-90-5

3,14-Diethylhexadecane-4,13-diamine

Cat. No. B8365696
M. Wt: 312.6 g/mol
InChI Key: MZNQLXRKWSZAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04210742

Procedure details

The procedure described in (a) is repeated, starting from 49 g (0.16 mole) of 3,12-di-(3-pentyl)-1,2-diazacyclododecane and using correspondingly reduced amounts of catalyst and solvent, affording after purification by chromatography 37.5 g (75% of theory) of 4,13-diamino-3,14-diethylhexadecane as a colourless oil [nD20 =1.4664; IR spectrum (liquid) includes bands at 3330, 1626 cm-1 ].
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,12-di-(3-pentyl)-1,2-diazacyclododecane
Quantity
49 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC(CCCCCCCCC(N)C(C)C)C(C)C.[CH3:19][CH2:20][CH:21]([CH:24]1[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH:27]([CH:36]([CH2:39][CH3:40])[CH2:37][CH3:38])[NH:26][NH:25]1)[CH2:22][CH3:23]>>[NH2:25][CH:24]([CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH:27]([NH2:26])[CH:36]([CH2:37][CH3:38])[CH2:39][CH3:40])[CH:21]([CH2:22][CH3:23])[CH2:20][CH3:19]

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(C)C)CCCCCCCCC(C(C)C)N
Step Two
Name
3,12-di-(3-pentyl)-1,2-diazacyclododecane
Quantity
49 g
Type
reactant
Smiles
CCC(CC)C1NNC(CCCCCCCC1)C(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
affording
CUSTOM
Type
CUSTOM
Details
after purification by chromatography 37.5 g (75% of theory) of 4,13-diamino-3,14-diethylhexadecane as a colourless oil [nD20 =1.4664; IR spectrum (liquid) includes bands at 3330, 1626 cm-1 ]

Outcomes

Product
Name
Type
Smiles
NC(C(CC)CC)CCCCCCCCC(C(CC)CC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.